molecular formula C19H20N6O4S B2571537 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021259-42-6

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2571537
CAS No.: 1021259-42-6
M. Wt: 428.47
InChI Key: WFAPRWWCPPRPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic small molecule designed for research applications. This compound features a complex molecular architecture comprising a pyridazine core linked to a pyridin-3-ylamino group and an ethylamino chain that terminates in a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. The presence of both hydrogen bond donor/acceptors and a sulfonamide group suggests potential for targeted protein interaction, a characteristic valuable in probe and inhibitor development . Compounds with similar structural motifs, particularly those containing a sulfonamide group and heteroaromatic systems, have demonstrated significant research utility. They are frequently investigated as modulators of enzyme activity. For instance, structurally related quinazoline and pyridazine analogues have been explored as pharmacological chaperones for the treatment of Gaucher disease, where they facilitate the correct folding and trafficking of mutant enzymes . Furthermore, similar molecular scaffolds are actively researched in the context of antiviral drug discovery, serving as inhibitors of viral polymerases . Researchers may find this compound valuable for high-throughput screening, structure-activity relationship (SAR) studies, or as a building block in medicinal chemistry programs aimed at developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPRWWCPPRPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Molecular Formula : C19H20N6O4S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1021259-42-6

This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group may influence the binding affinity to target proteins, while the pyridazinyl and benzo[d]dioxine moieties contribute to its pharmacological properties.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.
  • Receptor Interaction : It can alter receptor functions through competitive inhibition or by acting as an agonist/antagonist depending on the target.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of compounds containing the benzo[d]dioxine moiety exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT116 cells) with reported GI50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have been investigated for their effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for significant human diseases .

Anti-inflammatory Properties

The benzodioxane structure is known for its anti-inflammatory effects. Compounds containing this moiety have been reported to inhibit inflammatory pathways, suggesting that this compound may also exhibit similar activities .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

StudyFindings
Study 1Investigated cytotoxicity in HCT116 cells; GI50 = 24.9 μMIndicates potential as an anticancer agent .
Study 2Assessed antimicrobial activity against protozoaShowed low micromolar potency against T. cruzi and L. infantum .
Study 3Evaluated anti-inflammatory effects in animal modelsDemonstrated significant reduction in inflammation markers .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds containing the pyridazine ring have shown promise in targeting specific kinases involved in cancer progression .
  • Antimicrobial Properties : The presence of sulfonamide groups in similar compounds has been linked to antimicrobial activity. This class of compounds often demonstrates efficacy against various bacterial strains due to their ability to inhibit folate synthesis .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as glucocerebrosidase, which is relevant in the treatment of Gaucher's disease. Studies have shown that modifications in the structure can significantly affect enzyme binding affinity and specificity .

Case Studies

Several studies have highlighted the potential applications of related compounds:

  • Anticancer Studies : A study evaluated the anticancer properties of pyridazine derivatives against various cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications that enhance binding to target proteins .
  • Antimicrobial Activity : Research on sulfonamide derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the role of the sulfonamide group in enhancing antibacterial activity through competitive inhibition of essential metabolic pathways .

Data Table: Comparison of Biological Activities

Compound TypeActivity TypeReference
Pyridazine DerivativesAnticancer
Sulfonamide DerivativesAntimicrobial
Kinase InhibitorsEnzyme Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison of its molecular features, synthesis, and inferred bioactivities relative to these compounds.

Structural and Functional Analog Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Potential Bioactivity/Applications Reference
Target Compound C₂₃H₂₃N₇O₄S 517.55 g/mol Pyridazine core; pyridin-3-ylamino group; ethylamino linker; benzodioxine sulfonamide Hypothesized enzyme inhibition (e.g., kinases, CA)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) C₂₃H₂₅N₃O₃ 391.46 g/mol Methoxy-pyridine; dimethylaminomethyl-phenyl group; benzodioxine Research use (unspecified bioactivity)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide C₂₄H₂₂N₄O₅S₂ 534.58 g/mol Thienopyrimidine core; methoxyphenyl; benzodioxine acetamide Potential kinase or protease modulation
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-2-amine C₁₃H₁₃N₃O₂ 255.26 g/mol Pyridin-2-amine; benzodioxine Intermediate for drug synthesis
Key Observations:

Core Heterocycles: The target compound’s pyridazine core distinguishes it from analogs with pyridine (CS-0309467) or thienopyrimidine () backbones. Pyridazines are less common in drug design but offer unique hydrogen-bonding capabilities due to their two adjacent nitrogen atoms . The thienopyrimidine analog () includes a sulfur atom, which may enhance lipophilicity and membrane permeability compared to the target compound’s oxygen-rich benzodioxine .

Substituent Effects: The ethylamino linker in the target compound may improve solubility relative to CS-0309467, which has a rigid dimethylaminomethyl group . The sulfonamide group in the target compound is absent in CS-0309467 and the pyridin-2-amine analog (), suggesting divergent mechanisms of action (e.g., carbonic anhydrase vs. kinase inhibition) .

In contrast, CS-0309467 (391.46 g/mol) adheres more closely to drug-likeness guidelines .

Research Findings and Gaps

  • Synthetic Accessibility : Analogous compounds like CS-0309467 and those in are commercially available for research, suggesting feasible synthesis routes for the target compound via amide coupling or nucleophilic substitution .
  • Bioactivity Inference: Sulfonamide-containing analogs (e.g., ) are frequently associated with protease or kinase inhibition, while pyridazine derivatives have shown antitumor and antimicrobial activities in preclinical studies .
  • Therapeutic Potential: The benzodioxine moiety in the target compound may confer antioxidant properties, as seen in structurally related natural products (), but this remains speculative without empirical validation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can they be addressed methodologically?

  • Answer : Synthesis requires multi-step functionalization of pyridazine and pyridine cores. A common hurdle is regioselective amination at the pyridazin-3-yl position. To address this, use palladium-catalyzed coupling (e.g., Buchwald-Hartwig conditions) with pyridin-3-amine derivatives. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is critical due to polar intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) to resolve overlapping aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (≥95% purity) ensures batch consistency. For sulfonamide confirmation, IR spectroscopy for S=O stretching (1050–1200 cm⁻¹) is recommended .

Q. How can researchers optimize solubility for in vitro assays without compromising stability?

  • Answer : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS pH 7.4). If precipitation occurs, employ cyclodextrin-based encapsulation or lipid nanoparticle formulations. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

Advanced Research Questions

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of pyridazine-sulfonamide derivatives?

  • Answer : Implement a factorial Design of Experiments (DoE) to vary substituents on the pyridazine and benzodioxine rings. Prioritize substituents influencing electronic effects (e.g., electron-withdrawing groups on sulfonamide) and steric bulk. Use molecular docking (e.g., AutoDock Vina) to correlate calculated binding energies with in vitro inhibitory data .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if a compound shows potent enzyme inhibition but weak cellular activity, assess membrane permeability via PAMPA or Caco-2 models. Quantify intracellular concentrations via LC-MS to rule out efflux pump interference .

Q. What methodologies are suitable for investigating the metabolic stability of this compound in preclinical models?

  • Answer : Perform liver microsome assays (human/rodent) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. Identify metabolites using untargeted metabolomics (e.g., UPLC-QTOF). For reactive intermediates, trap with glutathione and characterize adducts. Compare in silico predictions (e.g., MetaSite) to experimental data .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Answer : Continuous-flow systems enhance reproducibility in diazotization and coupling steps. For example, use a tubular reactor with controlled temperature (0–5°C) for nitration or amide bond formation. In-line FTIR monitors reaction progress, enabling real-time optimization. This reduces byproduct formation and improves yield compared to batch methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.